N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine
Overview
Description
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine is a derivative of alfuzosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). Alfuzosin is an alpha-1 adrenergic antagonist that works by relaxing the muscles in the prostate and bladder neck, improving urine flow and reducing BPH symptoms . This compound, specifically, is an impurity of alfuzosin and has a molecular formula of C14H21N5O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of deacylated alfuzosin involves the deacetylation of alfuzosin. This process typically requires specific reagents and conditions to ensure the removal of the acetyl group without affecting the rest of the molecule. The exact synthetic routes and reaction conditions for deacylated alfuzosin are not widely documented, but general deacetylation methods involve the use of strong bases or acids under controlled temperatures .
Industrial Production Methods
Industrial production methods for deacylated alfuzosin would likely involve large-scale deacetylation processes, utilizing reactors that can maintain precise temperature and pH conditions. The process would also include purification steps to isolate deacylated alfuzosin from other reaction by-products .
Chemical Reactions Analysis
Types of Reactions
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of deacylated alfuzosin include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of deacylated alfuzosin involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, it can influence smooth muscle relaxation in the prostate and bladder neck, similar to alfuzosin . This interaction helps improve urine flow and reduce symptoms of BPH .
Comparison with Similar Compounds
Similar Compounds
Alfuzosin: The parent compound, used to treat BPH by relaxing prostate and bladder neck muscles.
Silodosin: A selective alpha-1 adrenergic antagonist with higher uroselectivity compared to alfuzosin.
Uniqueness
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine is unique due to its role as an impurity in alfuzosin formulations. Its presence can affect the overall efficacy and safety of the medication, making it important for quality control in pharmaceutical manufacturing .
Properties
IUPAC Name |
2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTJQTPDNHTWGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76362-29-3 | |
Record name | Deacylated alfuzosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076362293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEACYLATED ALFUZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X166NKW50I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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